molecular formula C15H17NO B1398991 (2-(Benzyloxy)-4-methylphenyl)methanamine CAS No. 1457548-54-7

(2-(Benzyloxy)-4-methylphenyl)methanamine

Cat. No.: B1398991
CAS No.: 1457548-54-7
M. Wt: 227.3 g/mol
InChI Key: UFQHYPHSADNCQN-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyl ether group attached to a methyl-substituted phenyl ring, with a methanamine group at the para position relative to the methyl group

Biochemical Analysis

Biochemical Properties

(2-(Benzyloxy)-4-methylphenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is coactivator-associated arginine methyltransferase 1 (CARM1), a member of the type I protein arginine methyltransferases (PRMTs). This enzyme is involved in the methylation of arginine residues on histones and other proteins, which can influence gene expression and cellular processes . This compound has been shown to inhibit CARM1 with high potency and selectivity, leading to changes in the methylation status of target proteins and subsequent alterations in gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanoma cell lines, this compound exhibits notable antiproliferative effects, reducing cell growth and viability . It influences cell signaling pathways by modulating the activity of CARM1, which in turn affects the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound impacts cellular metabolism by altering the methylation of metabolic enzymes and regulatory proteins, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CARM1. This inhibition occurs via direct binding to the active site of the enzyme, preventing the methylation of target arginine residues on histones and other proteins . The binding interaction is characterized by high affinity and selectivity, which ensures that this compound effectively blocks CARM1 activity without significantly affecting other PRMTs . This selective inhibition leads to changes in gene expression patterns, particularly those genes regulated by arginine methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory activity against CARM1 for extended periods . Over prolonged exposure, some degradation products may form, which could potentially reduce its efficacy . Long-term studies in vitro and in vivo have shown that this compound can induce sustained changes in cellular function, including persistent alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity and induces antiproliferative effects in tumor models without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CARM1 and other methyltransferases. The inhibition of CARM1 by this compound affects the methylation status of various metabolic enzymes, leading to changes in their activity and the overall metabolic flux . Additionally, this compound may influence the levels of certain metabolites by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments where CARM1 is active . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CARM1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nuclear compartment . Within the nucleus, this compound interacts with chromatin and other nuclear proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-methylphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylphenol and benzyl chloride.

    Formation of Benzyl Ether: 4-methylphenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)-4-methylphenol.

    Amination: The benzyloxy derivative is then subjected to a reductive amination reaction using formaldehyde and ammonium chloride to introduce the methanamine group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanamine group to other functional groups such as methyl or ethyl groups.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzyloxy)phenyl)methanamine: Lacks the methyl group, which may affect its reactivity and biological activity.

    (4-(Benzyloxy)phenyl)methanamine: The position of the benzyloxy group is different, leading to variations in chemical behavior and applications.

    (2-(Benzyloxy)-4-chlorophenyl)methanamine:

Uniqueness

(2-(Benzyloxy)-4-methylphenyl)methanamine is unique due to the presence of both a benzyloxy group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-methyl-2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHYPHSADNCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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